molecular formula C21H34O2 B10754424 Allopregnan-3beta-ol-20-one

Allopregnan-3beta-ol-20-one

Cat. No.: B10754424
M. Wt: 318.5 g/mol
InChI Key: AURFZBICLPNKBZ-JITSNLRCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Allopregnan-3beta-ol-20-one can be synthesized through various chemical routes. One common method involves the reduction of progesterone using sodium borohydride (NaBH4) in methanol, followed by purification through recrystallization . Another method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple steps of purification, including chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Allopregnan-3beta-ol-20-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Acid chlorides, alkyl halides

Major Products Formed

    Oxidation: 5alpha-pregnan-3,20-dione

    Reduction: Various stereoisomers of pregnanolone

    Substitution: Esters and ethers of this compound

Comparison with Similar Compounds

Properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

1-[(3S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14?,15-,16-,17+,18-,19-,20-,21+/m0/s1

InChI Key

AURFZBICLPNKBZ-JITSNLRCSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

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